REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5]N1C2C(=CC=CC=2C(F)(F)F)C2(C(=O)NC(=O)N2)C1=O.[Cl:30]C1C=C(C=CC=1Cl)C[N:35]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][C:42]=2[C:44]([F:47])([F:46])[F:45])[C:37](=[O:48])[C:36]1=[O:49]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5][Cl:30].[F:47][C:44]([F:45])([F:46])[C:42]1[CH:41]=[CH:40][CH:39]=[C:38]2[C:43]=1[NH:35][C:36](=[O:49])[C:37]2=[O:48]
|
Name
|
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C(C3(C4=CC=CC(=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=CC1Cl
|
Name
|
solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C(C(C3=CC=CC(=C23)C(F)(F)F)=O)=O)C=CC1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CCl)C=CC1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5]N1C2C(=CC=CC=2C(F)(F)F)C2(C(=O)NC(=O)N2)C1=O.[Cl:30]C1C=C(C=CC=1Cl)C[N:35]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][C:42]=2[C:44]([F:47])([F:46])[F:45])[C:37](=[O:48])[C:36]1=[O:49]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[Cl:29])[CH2:5][Cl:30].[F:47][C:44]([F:45])([F:46])[C:42]1[CH:41]=[CH:40][CH:39]=[C:38]2[C:43]=1[NH:35][C:36](=[O:49])[C:37]2=[O:48]
|
Name
|
1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C(C3(C4=CC=CC(=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=CC1Cl
|
Name
|
solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C(C(C3=CC=CC(=C23)C(F)(F)F)=O)=O)C=CC1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CCl)C=CC1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |